1-(3-Methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol
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Overview
Description
1-(3-Methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol is a complex organic compound that features a phenoxy group, a piperazine ring, and a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3-methylphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with 4-phenylpiperazine under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenoxy and piperazine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
1-(3-Methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a ligand in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(3-Methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol exerts its effects involves interactions with specific molecular targets. The phenoxy and piperazine groups can interact with various enzymes and receptors, modulating their activity. The compound may also influence signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
- 1-(3-Chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol
- 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol
- 1-(3-Fluorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol
Uniqueness: 1-(3-Methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol is unique due to the presence of the methyl group on the phenoxy ring, which can influence its chemical reactivity and interactions with biological targets
Properties
CAS No. |
66307-10-6 |
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Molecular Formula |
C20H26N2O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-(3-methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C20H26N2O2/c1-17-6-5-9-20(14-17)24-16-19(23)15-21-10-12-22(13-11-21)18-7-3-2-4-8-18/h2-9,14,19,23H,10-13,15-16H2,1H3 |
InChI Key |
NBGZKUGCLABWPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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